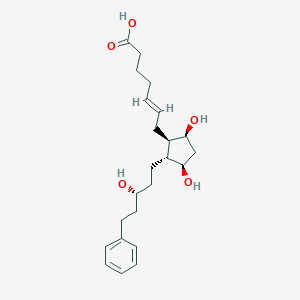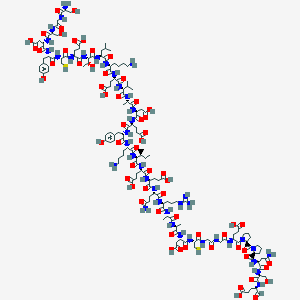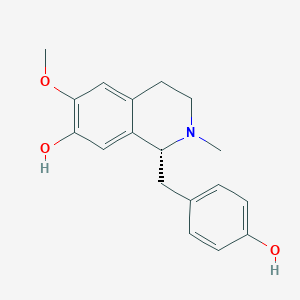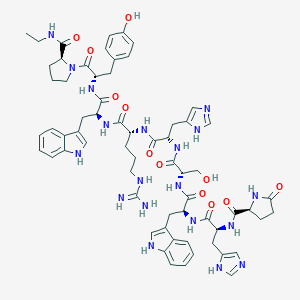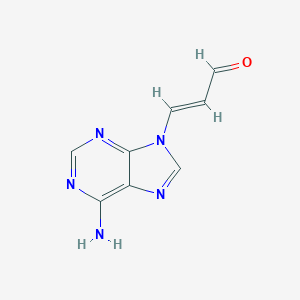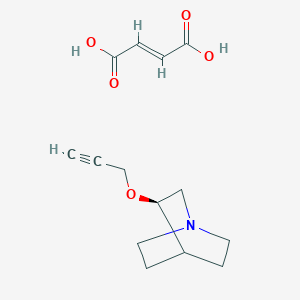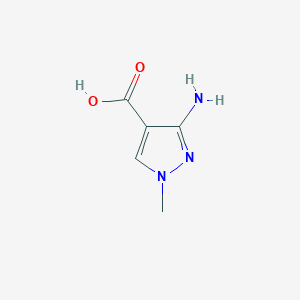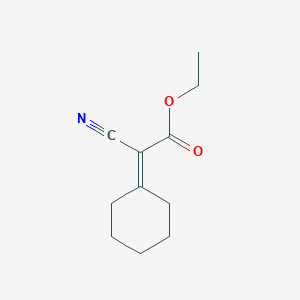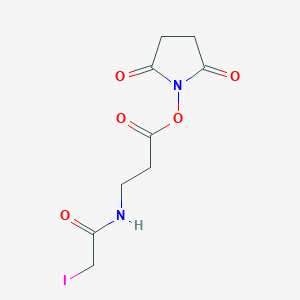
Succinimidyl-3-(iodoacetamido)propionate
Vue d'ensemble
Description
Succinimidyl-3-(iodoacetamido)propionate is a special chemical with the molecular formula C9H11IN2O5 . It is used in various scientific and industrial applications .
Synthesis Analysis
While specific synthesis methods for Succinimidyl-3-(iodoacetamido)propionate were not found, it’s worth noting that similar compounds are often synthesized using O-succinimide reagents for the introduction of maleimido, iodoacetamido, or pyridyldisulfide moieties .Molecular Structure Analysis
The Succinimidyl-3-(iodoacetamido)propionate molecule contains a total of 28 bonds. These include 17 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 hydroxylamine (aliphatic) .Applications De Recherche Scientifique
Protein Labeling and Axonal Transport
Succinimidyl-3-(iodoacetamido)propionate has been instrumental in the study of axonal transport of proteins. A study by Fink and Gainer (1980) utilized a similar compound, N-succinimidyl propionate, to label intra-axonal proteins in the rat sciatic nerve, providing insights into protein transport independent of biosynthesis (Fink & Gainer, 1980).
Radiohalogenation and Antibody Labeling
In the field of bioconjugate chemistry, this compound has been used for protein radiohalogenation. Vaidyanathan and Zalutsky (1990) demonstrated its application in modifying antibodies for improved stability and retention of radioiodine in vivo (Vaidyanathan & Zalutsky, 1990).
Sensitivity Enhancement in Protein Detection
G. H. Müller (1980) used a tritium-labeled variant of this compound to enhance the sensitivity of protein detection in various biological samples. This application allowed for the discernment of as little as 0.1 microgram of protein, demonstrating the compound's utility in detailed protein analysis (Müller, 1980).
Crosslinking for Redirected Cytotoxicity
Succinimidyl-3-(2-pyridyldithiol)-propionate, a variant of the compound, has been used by Segal (1993) for crosslinking antibodies to form heteroconjugates, a method important in the development of redirected cytotoxicity approaches (Segal, 1993).
Investigation of Protein-Protein Interactions
Carlsson, Drevin, and Axén (1978) synthesized a heterobifunctional reagent involving this compound, which allowed for the reversible conjugation of proteins. This application is crucial for understanding protein-protein interactions and the dynamics of protein complexes (Carlsson, Drevin, & Axén, 1978).
Chromatin Structure Analysis
Lennard and Thomas (1985) used a related cross-linking reagent for studying chromatin structure in chicken erythrocyte chromatin, shedding light on the molecular arrangement in different chromatin states (Lennard & Thomas, 1985).
Safety And Hazards
Orientations Futures
Succinimidyl-3-(iodoacetamido)propionate and similar compounds have potential applications in the field of bioconjugation, particularly in the creation of antibody-drug conjugates (ADCs). These methods apply to various cytotoxic agents, both tubulin binders and DNA-targeting agents and different types of linkers, cleavable or not, peptidic or disulfide-based .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-iodoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZRIVUWUUBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596321 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl-3-(iodoacetamido)propionate | |
CAS RN |
150807-29-7 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
